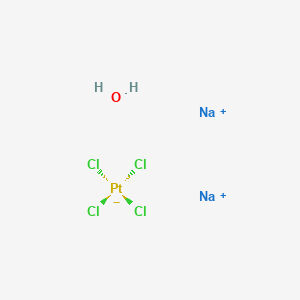

Sodium tetrachloroplatinate(II) hydrate

説明

Sodium tetrachloroplatinate(II) hydrate is a chemical compound that is commonly used in scientific research. It is a highly soluble salt that contains the platinum metal ion, which makes it an important tool for a wide range of applications, including catalysis, electrochemistry, and materials science. In

科学的研究の応用

1. Novel Complex Formation

Sodium tetrachloroplatinate(II) hydrate is instrumental in forming novel complexes. For example, it was used in preparing the tetrapalladium(II)-containing polyoxometalate Pd(II)4(α-P2W15O56)2 as its hydrated sodium salt, exhibiting unique structural characteristics and stability in aqueous solutions (Izarova, Maksimovskaya, Willbold, & Kögerler, 2014).

2. Kinetics of Hydrate Formation

Research into the kinetics of hydrate formation has been influenced by sodium halide salts, including this compound. These salts impact the hydrogen bonding between water molecules and can alter the rate of hydrate growth, as observed in studies involving tetrahydrofuran hydrate (Hoseinynezhad & Varaminian, 2019).

3. Role in Surfactant Effects on Hydrate Formation

In experiments studying the effects of surfactants on clathrate hydrate formation, this compound played a role. These studies explored how different sodium alkyl sulfates, including this compound, influenced the formation behavior and structural properties of hydrates (Okutani, Kuwabara, & Mori, 2008).

4. Hydrate Transformation Studies

This compound is used in the study of hydrate transformations, such as the transition from tetrahydrate to monohydrate forms of certain compounds. This is critical in understanding the stability and transformation kinetics of pharmaceuticals and other materials (Kitamura, Tada, Okamoto, & Yasuda, 2004).

5. Applications in Energy Storage and Purification

It has also been a subject of research in the field of energy storage, particularly in the study of phase change materials for thermal energy storage. Sodium sulfate decahydrate, a compound related to this compound, has been explored for its potential in energy storage applications (Purohit & Sistla, 2020).

6. Water Desalination Research

Finally, the compound has relevance in water desalination research. Studies involving crystallization technologies, including the formation of hydrates with this compound, have been conducted to explore new methods of water purification (Karamoddin & Varaminian, 2016).

作用機序

Target of Action

Sodium Tetrachloroplatinate(II) Hydrate is a complex compound with platinum at its core. Platinum compounds are generally known to interact with dna molecules, forming adducts and causing dna damage, which can lead to cell death .

Mode of Action

It’s known that platinum compounds can bind to dna, causing distortion of the dna helix, hindrance of replication, and transcription, ultimately leading to cell death .

Biochemical Pathways

Platinum compounds are known to interfere with dna replication and transcription, which can affect numerous biochemical pathways within the cell .

Pharmacokinetics

It’s known that platinum compounds are generally administered intravenously and can distribute throughout the body, binding to various proteins and dna .

Result of Action

The interaction of platinum compounds with dna can lead to dna damage, inhibition of replication and transcription, and ultimately cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, it should be stored at room temperature in a dry and cool place to maintain its stability .

特性

IUPAC Name |

disodium;tetrachloroplatinum(2-);hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2Na.H2O.Pt/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEPPPFPHULPBK-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H2Na2OPt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718726 | |

| Record name | Sodium tetrachloroplatinate(2-)--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207683-21-4 | |

| Record name | Sodium tetrachloroplatinate(2-)--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium, tetrachloroplatinum(2-), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)

![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6592482.png)